Dodecaethylene Glycol Monomethyl Ether

Catalog No.
S6880532
CAS No.
5702-16-9
M.F
C25H52O13
M. Wt
560.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecaethylene Glycol Monomethyl Ether

CAS Number

5702-16-9

Product Name

Dodecaethylene Glycol Monomethyl Ether

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C25H52O13

Molecular Weight

560.7 g/mol

InChI

InChI=1S/C25H52O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h26H,2-25H2,1H3

InChI Key

PLQZJIIDLZRWBG-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Protein Conjugation:

  • Due to its hydrophilic (water-loving) nature, Dodecaethylene Glycol Monomethyl Ether can be covalently attached to proteins. This process, called pegylation, enhances the protein's solubility and stability in aqueous solutions []. Pegylated proteins are less susceptible to degradation and can circulate longer in the body during in vivo studies, making them valuable tools for drug delivery research [].

Membrane Protein Research:

  • Dodecaethylene Glycol Monomethyl Ether can be used as a detergent to solubilize membrane proteins. Membrane proteins are crucial for various cellular functions, but their study can be challenging due to their hydrophobic (water-fearing) nature. Dodecaethylene Glycol Monomethyl Ether's mild detergent properties help extract and purify membrane proteins while preserving their structure and function, facilitating research on their roles in biological processes [].

Micellar Systems:

  • Dodecaethylene Glycol Monomethyl Ether can self-assemble into micelles, which are spherical structures with a hydrophobic core and a hydrophilic shell. These micelles can be used to encapsulate and deliver drugs, genes, or other molecules of interest. In scientific research, micellar systems formed by Dodecaethylene Glycol Monomethyl Ether are being explored for their potential applications in drug delivery and gene therapy [].

Surface Modification:

  • The hydrophilic character of Dodecaethylene Glycol Monomethyl Ether allows it to modify the surface properties of materials. By attaching Dodecaethylene Glycol Monomethyl Ether to surfaces, scientists can improve their biocompatibility, reduce protein adsorption, and enhance their antifouling properties []. This surface modification technique finds applications in biosensor development, biomaterial design, and reducing friction in microfluidic devices used in biological research.

Dodecaethylene glycol monomethyl ether is a chemical compound with the molecular formula C25H52O13C_{25}H_{52}O_{13} and a molecular weight of approximately 560.68 g/mol. It is classified as a polyether and is part of the polyethylene glycol family, specifically a derivative of polyethylene glycol with a methoxy group. This compound is characterized by its clear liquid form, density of approximately 1.1 g/cm³, and a boiling point around 588.5 °C at standard atmospheric pressure .

Dodecaethylene glycol monomethyl ether is also known by several synonyms, including methyl-polyethylene glycol 12-alcohol and mPEG12-alcohol. Its structure consists of a long chain of ethylene glycol units terminated by a methoxy group, which contributes to its unique properties and applications in various fields .

Typical for ether and alcohol functional groups. It can undergo:

  • Esterification: Reacting with acids to form esters.
  • Ether Cleavage: Under strong acidic or basic conditions, it can be cleaved to yield alcohols.
  • Dehydration: Under certain conditions, it may lose water to form cyclic ethers or other derivatives.

These reactions are significant in modifying the compound for specific applications, particularly in polymer chemistry and materials science.

Research indicates that dodecaethylene glycol monomethyl ether exhibits low toxicity and biocompatibility, making it suitable for use in biological applications. It has been studied for its potential as a solvent and stabilizer in pharmaceutical formulations. Additionally, its hydrophilic nature allows it to interact favorably with biological membranes, which can enhance drug delivery systems .

Dodecaethylene glycol monomethyl ether can be synthesized through several methods, including:

  • Polymerization of Ethylene Oxide: Ethylene oxide can be polymerized in the presence of a catalyst to produce polyethylene glycol, which is then methylated to form dodecaethylene glycol monomethyl ether.
  • Alkylation Reactions: Starting from dodecaethylene glycol, alkylation with methyl iodide or other alkylating agents can yield the desired ether.
  • Transetherification: This involves the reaction of a lower molecular weight polyethylene glycol with an appropriate methylating agent under controlled conditions.

These methods allow for the production of varying chain lengths and functional groups tailored for specific industrial needs .

Studies on dodecaethylene glycol monomethyl ether's interactions indicate its compatibility with various biological systems. It has been shown to enhance the solubility of poorly soluble drugs, facilitating better absorption in pharmaceutical applications. Additionally, it has been evaluated for its interactions with proteins and lipids, revealing potential uses in drug delivery systems where biocompatibility is crucial .

Dodecaethylene glycol monomethyl ether shares similarities with other polyethylene glycol derivatives but exhibits unique properties due to its specific chain length and terminal functional group. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
Tetraethylene Glycol Monomethyl EtherC10H22O5218.28 g/molShorter chain length; more hydrophobic properties
Hexaethylene Glycol Monomethyl EtherC14H30O6286.39 g/molIntermediate chain length; used in similar applications
Polyethylene GlycolCnH2n+2On+1VariableGeneral class; varies widely in molecular weight

Dodecaethylene glycol monomethyl ether stands out due to its longer chain length (twelve ethylene units) which enhances its solubility and compatibility with various solvents compared to shorter-chain analogs .

XLogP3

-2.2

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

560.34079171 g/mol

Monoisotopic Mass

560.34079171 g/mol

Heavy Atom Count

38

Dates

Last modified: 11-23-2023

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